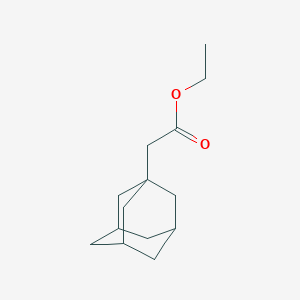

Ethyl 2-(adamantan-1-yl)acetate

概要

説明

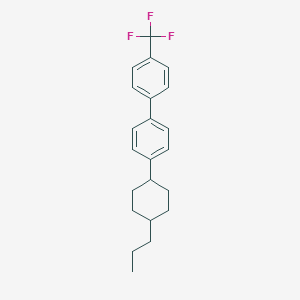

Ethyl 2-(adamantan-1-yl)acetate is a derivative of adamantane, a type of compound that has a unique, highly symmetric structure . Adamantane derivatives are known for their high reactivity, which makes them useful as starting materials for the synthesis of various functional derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Synthesis Analysis

The synthesis of adamantane derivatives has been a subject of extensive research. One method involves the reduction of adamantyl acetic acid to alcohol, followed by its reaction with 45% HBr in the presence of an H2SO4 catalyst to form the corresponding bromide . Another method involves the reaction of adamantan-1 (2)-amines and adamantan-1 (2)-ylalkanamines with ethyl isothiocyanatoacetate .Molecular Structure Analysis

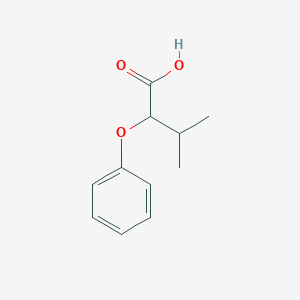

The molecular formula of Ethyl 2-(adamantan-1-yl)acetate is C14H22O2 . The structure consists of fourteen carbon atoms, twenty-two hydrogen atoms, and two oxygen atoms .Chemical Reactions Analysis

Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . For example, the Chan–Lam reaction conditions were optimized for the synthesis of N -aryl derivatives of adamantane-containing amines .科学的研究の応用

Structural Analysis and Molecular Docking

Ethyl 2-(adamantan-1-yl)acetate derivatives have been extensively studied for their structural characteristics. A combined X-ray, Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM) analysis, and molecular docking on adamantane derivatives, including ethyl 2-(adamantan-1-yl)acetate, revealed significant insights. These studies show variations in molecular structure and electronic properties due to substitutions, such as fluorine, which alters crystal packing and intermolecular contacts. This understanding is crucial for potential applications in designing inhibitors against specific molecular targets like 11-β-hydroxysteroid dehydrogenase 1 (11-β-HSD1) (Al-Wahaibi et al., 2018).

Synthesis and Reactivity

Several studies focus on the synthesis of ethyl 2-(adamantan-1-yl)acetate and its derivatives. The synthesis processes often yield high percentages and pave the way for further chemical transformations. For instance, reactions involving adamantan-1(2)-amines with ethyl isothiocyanatoacetate result in ethyl ({[adamantan-1(2)-ylalkyl]carbamothioyl}amino)acetates (Burmistrov et al., 2017). Such synthetic pathways are fundamental in creating a variety of chemically and biologically active molecules.

Potential Biological Activities

Research has demonstrated that ethyl 2-(adamantan-1-yl)acetate derivatives might have significant biological activities. Studies involving spectroscopic characterization and quantum chemical analysis of certain derivatives indicate potential anti-inflammatory properties. These investigations often employ DFT calculations and spectral analysis to predict the mechanism of biological activity (Al-Tamimi et al., 2014). This research is crucial in drug discovery, where understanding molecular interactions and properties can lead to the development of new therapeutic agents.

Chemical Properties and Transformations

Ethyl 2-(adamantan-1-yl)acetate and its derivatives exhibit interesting chemical properties and transformations. For example, studies have explored the chemical transformations of 2-(Adamantan-1-yl)imidazo-[1,2-a]pyridine, revealing insights into the nature of substituents in the molecule and their effects on physiological activity (Yurchenko et al., 2001). Understanding these chemical properties is essential in the context of developing new materials or pharmaceuticals.

Safety And Hazards

Ethyl acetate, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, causes serious eye irritation, and may cause drowsiness or dizziness . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and to work under a hood .

特性

IUPAC Name |

ethyl 2-(1-adamantyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c1-2-16-13(15)9-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYDGUAAQLKCFQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC12CC3CC(C1)CC(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383605 | |

| Record name | ethyl 2-(adamantan-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(adamantan-1-yl)acetate | |

CAS RN |

15782-66-8 | |

| Record name | ethyl 2-(adamantan-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

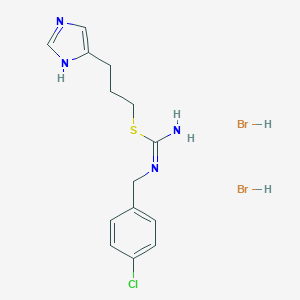

![1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzene](/img/structure/B176922.png)